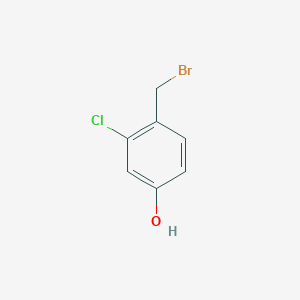
4-(Bromomethyl)-3-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-chlorophenol is an organic compound with the molecular formula C7H6BrClO It consists of a benzene ring substituted with a bromomethyl group at the fourth position and a chlorine atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-chlorophenol can be achieved through several methods. One common approach involves the bromination of 3-chlorophenol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction can be optimized by controlling the temperature, reaction time, and concentration of reagents. The use of NBS as a brominating agent is preferred due to its high selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-chlorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium azide or potassium thiolate.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols, amines, or ethers.
Oxidation: Formation of 4-(bromomethyl)-3-chlorobenzaldehyde or 4-(bromomethyl)-3-chlorobenzoic acid.
Reduction: Formation of 4-methyl-3-chlorophenol
Applications De Recherche Scientifique
4-(Bromomethyl)-3-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-chlorophenol involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity makes it useful in biochemical studies and drug development. The molecular targets and pathways involved include enzyme active sites and DNA bases, where the compound can modify the structure and function of these biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethylphenol: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chlorophenol: Lacks the bromomethyl group, reducing its utility as an alkylating agent.
4-(Bromomethyl)-2-chlorophenol: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications
Uniqueness
4-(Bromomethyl)-3-chlorophenol is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination enhances its reactivity and versatility in chemical synthesis and research applications. The specific positioning of these substituents also influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C7H6BrClO |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4H2 |
Clé InChI |
MOQJSDMTYUVDJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


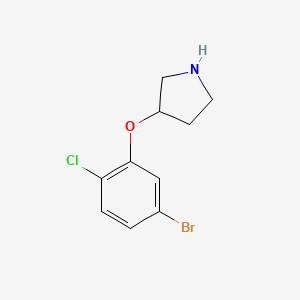
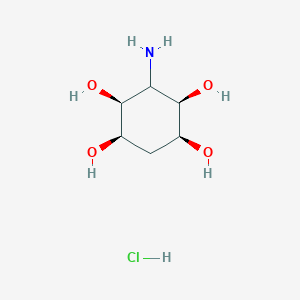
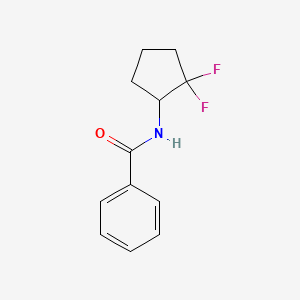

![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)

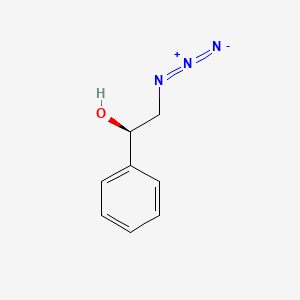
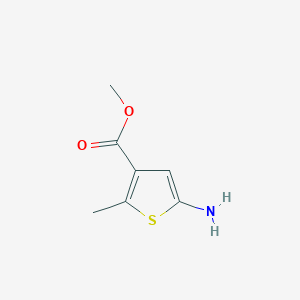
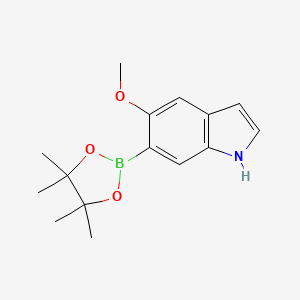


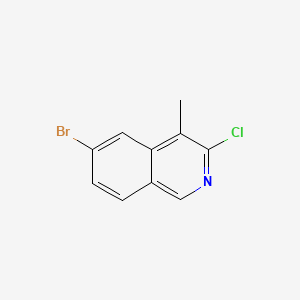
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
